molecular formula C10H10O4 B8134211 (R)-2-(Benzoyloxy)propanoic acid

(R)-2-(Benzoyloxy)propanoic acid

Cat. No.: B8134211
M. Wt: 194.18 g/mol
InChI Key: GGHUPYLTAYIGHK-SSDOTTSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzoyloxy)propanoic acid typically involves the esterification of ®-2-hydroxypropanoic acid with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Benzoyloxy)propanoic acid can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzoyloxy)propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield ®-2-hydroxypropanoic acid and benzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Substitution: Amines, heat, solvent (e.g., dichloromethane).

Major Products Formed

    Hydrolysis: ®-2-hydroxypropanoic acid and benzoic acid.

    Reduction: ®-2-hydroxypropanoic acid.

    Substitution: Amides derived from the ester and the nucleophile used.

Scientific Research Applications

®-2-(Benzoyloxy)propanoic acid has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used in the development of prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug.

    Biochemistry: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Materials Science: The ester can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Benzoyloxy)propanoic acid primarily involves its hydrolysis to ®-2-hydroxypropanoic acid and benzoic acid. The hydrolysis reaction is catalyzed by enzymes such as esterases, which facilitate the cleavage of the ester bond. The resulting ®-2-hydroxypropanoic acid can then participate in various metabolic pathways, including glycolysis and the citric acid cycle.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Benzoyloxy)propanoic acid: The enantiomer of ®-2-(Benzoyloxy)propanoic acid, which has similar chemical properties but different biological activity.

    Methyl 2-(benzoyloxy)propanoate: An ester of ®-2-hydroxypropanoic acid with methanol instead of benzoic acid.

    Ethyl 2-(benzoyloxy)propanoate: An ester of ®-2-hydroxypropanoic acid with ethanol instead of benzoic acid.

Uniqueness

®-2-(Benzoyloxy)propanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the benzoyloxy group also imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other esters of ®-2-hydroxypropanoic acid.

Properties

IUPAC Name

(2R)-2-benzoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHUPYLTAYIGHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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